2,2,3,3,4-Pentamethylhexane

Description

Contextualizing Highly Branched Alkanes in Contemporary Organic Chemistry Research

Highly branched alkanes are hydrocarbons that feature a non-linear carbon backbone with numerous alkyl group substitutions. This structural complexity leads to significant deviations from the properties of their straight-chain counterparts. In contemporary organic chemistry, these molecules are of great interest for several reasons. Their compact, globular structures influence intermolecular forces, leading to different boiling points and viscosities compared to linear alkanes of the same molecular weight. masterorganicchemistry.com

Furthermore, the steric hindrance created by the dense arrangement of methyl groups can dramatically affect their reactivity. For instance, reactions that proceed readily with linear alkanes may be significantly slower or require more forcing conditions with highly branched structures. This makes them valuable subjects for studying reaction mechanisms and the interplay of electronic and steric effects. Researchers also investigate extremely branched alkanes to understand the limits of molecular stability. researchgate.net

Structural Framework and Isomeric Considerations within the Alkane Series

2,2,3,3,4-Pentamethylhexane is an isomer of undecane (B72203), meaning it shares the same molecular formula, C₁₁H₂₄, but has a different structural arrangement. ucla.edu Alkanes are acyclic, saturated hydrocarbons with the general formula CₙH₂ₙ₊₂. foodb.calongdom.org As the number of carbon atoms increases, the number of possible structural isomers grows exponentially. For undecane (n=11), there are 159 possible isomers. ucla.edufoodb.cawikipedia.org

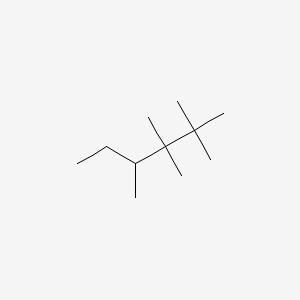

The structure of this compound consists of a six-carbon hexane (B92381) chain with five methyl group substituents. Specifically, two methyl groups are attached to the second carbon atom, two to the third, and one to the fourth. This high degree of branching on adjacent carbons makes it a particularly interesting and sterically crowded molecule.

Research Significance and Academic Relevance of this compound as a Model Compound

Due to its unique and highly congested structure, this compound serves as an important model compound in various areas of chemical research. It is utilized in studies focusing on the behavior of branched alkanes, including their reactivity and physical properties. smolecule.com For example, its complex structure can be used to probe the limits of spectroscopic techniques and computational models in accurately predicting molecular properties.

The synthesis of such a sterically hindered molecule also presents a significant challenge, driving the development of new synthetic methodologies in organic chemistry. Catalytic methods, often employing Lewis acids like aluminum chloride, are a common strategy for synthesizing branched alkanes. smolecule.com These processes can involve alkylation, hydroalkylation, and isomerization reactions. smolecule.com

Below is a table summarizing some of the key properties of this compound and its related isomers.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Isomeric Class | Undecane |

| Number of Undecane Isomers | 159 |

| Parent Chain | Hexane |

| Substituents | Five methyl groups |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-85-7 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,3,3,4-pentamethylhexane |

InChI |

InChI=1S/C11H24/c1-8-9(2)11(6,7)10(3,4)5/h9H,8H2,1-7H3 |

InChI Key |

RSEBTOONCGVAKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Studies of 2,2,3,3,4 Pentamethylhexane

Fundamental Principles of Conformational Isomerism in Highly Branched Alkanes

Alkanes, hydrocarbons with only carbon-carbon single bonds, exhibit a form of isomerism known as conformational isomerism. libretexts.orglibretexts.org These isomers, or conformers, arise from the rotation around these single (sigma) bonds. libretexts.orglibretexts.org This rotation is not entirely free but is subject to a small energy barrier, leading to different spatial arrangements of the atoms. wikipedia.org In highly branched alkanes, such as 2,2,3,3,4-pentamethylhexane, the presence of bulky substituent groups significantly influences the molecule's preferred three-dimensional structure and the energy associated with different conformations. The increased branching creates a more compact molecular structure, which affects intermolecular forces and physical properties. vaia.com

Two primary conformations are of interest in the study of alkanes: staggered and eclipsed. libretexts.orgmaricopa.edu

Staggered Conformation: In this arrangement, the atoms or groups on adjacent carbons are as far apart as possible, with a dihedral angle of 60° between them. lumenlearning.com This conformation is the most stable and therefore at the lowest energy state because it minimizes repulsive forces between electron clouds of the bonds. libretexts.orgmasterorganicchemistry.com

Eclipsed Conformation: Here, the atoms or groups on adjacent carbons are aligned with each other, resulting in a dihedral angle of 0°. lumenlearning.com This arrangement is less stable and corresponds to a higher energy state due to increased electron-electron repulsion between the bonds, a phenomenon known as torsional strain. libretexts.orgmasterorganicchemistry.com

While simple alkanes like ethane (B1197151) have only one type of staggered and one type of eclipsed conformation, the situation becomes more complex in highly branched alkanes. maricopa.edu Different staggered conformations can have varying energy levels due to the interactions between bulky substituents, and the same applies to eclipsed conformations. maricopa.edu

The relative instability of certain conformations is primarily due to two types of strain:

Torsional Strain (or Eclipsing Strain): This type of strain arises from the repulsion between the electron pairs in bonding orbitals of adjacent atoms. libretexts.orgchemistrysteps.com It is maximized in the eclipsed conformation where these bonds are forced into close proximity. libretexts.orgchemistrynotmystery.com For instance, the energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol (or 2.9 kcal/mol), which represents the torsional strain. libretexts.orglumenlearning.com

Steric Hindrance (or Steric Strain): This occurs when bulky groups are forced close to each other in space, causing their electron clouds to repel each other. chemistrysteps.comchemistrynotmystery.com This is particularly significant in highly branched alkanes. In butane (B89635), for example, the gauche conformation, although staggered, is higher in energy than the anti conformation because the two methyl groups are closer together, leading to steric strain. maricopa.edulumenlearning.com The most unstable conformation for butane is the fully eclipsed form, where the two methyl groups are aligned, resulting in maximum torsional and steric strain. chemistrynotmystery.com

The interplay of these strains dictates the preferred conformation of a molecule. In highly branched alkanes like this compound, the numerous bulky methyl groups lead to significant steric hindrance, making the analysis of stable conformations more complex.

To study and visualize the different conformations of alkanes, chemists use a tool called the Newman projection . libretexts.orgchemistrysteps.com This projection views the molecule along a specific carbon-carbon bond axis. vedantu.com The front carbon is represented by a dot with its three substituents shown as lines emanating from the center, while the back carbon is represented by a circle with its three substituents shown as lines extending from the edge of the circle. vedantu.com

The dihedral angle is the angle between a bond on the front carbon and a bond on the back carbon in the Newman projection. masterorganicchemistry.com It provides a way to describe the rotational position of the groups relative to each other.

An eclipsed conformation has a dihedral angle of 0°. lumenlearning.com

A staggered conformation has a dihedral angle of 60°. lumenlearning.com

The anti conformation, a specific type of staggered arrangement where the two largest groups are 180° apart, is typically the most stable. maricopa.edu

The gauche conformation is a staggered arrangement where the largest groups are 60° apart. lumenlearning.com

By rotating one carbon relative to the other and plotting the potential energy against the dihedral angle, a conformational energy diagram can be generated. maricopa.edu This diagram illustrates the energy changes during rotation, showing the energy maxima for eclipsed conformations and energy minima for staggered conformations. maricopa.edu

Energy Profiles and Rotational Barriers in Highly Substituted Hexanes

The energy profile of a substituted hexane (B92381) describes the potential energy of the molecule as a function of the dihedral angle around a specific carbon-carbon bond. These profiles are characterized by energy minima corresponding to stable staggered conformations and energy maxima corresponding to unstable eclipsed conformations. The energy difference between the most stable and least stable conformation is known as the barrier to rotation. maricopa.edu

In highly substituted hexanes, the presence of numerous bulky groups, such as the methyl groups in this compound, leads to more complex energy profiles with multiple distinct energy minima and maxima. The rotational barriers in these molecules are generally higher than in less branched alkanes due to increased steric hindrance. For example, a study involving the highly substituted 3,4-di(1-adamantyl)-2,2,5,5-tetramethylhexane showed that two conformational isomers were stable enough to be isolated at room temperature, highlighting the significant rotational barriers in such crowded systems. 182.160.97

The rotational dynamics and conformational preferences of highly substituted alkanes are governed by a variety of intramolecular interactions:

Van der Waals Forces: While often discussed in the context of intermolecular forces, van der Waals interactions also operate within a single molecule. vaia.com Repulsive van der Waals forces, also known as steric hindrance, occur when non-bonded atoms or groups are forced into close proximity, leading to destabilization. chemistrynotmystery.com

Torsional Strain: As previously discussed, this is the repulsion between bonding electrons on adjacent atoms, which destabilizes eclipsed conformations. libretexts.orgchemistrysteps.com

The balance of these attractive and repulsive forces determines the molecule's preferred shape. In highly branched alkanes, the dominant factor is often the minimization of steric hindrance between the bulky alkyl groups.

The heat of formation (ΔHf) is a key thermochemical property that reflects the stability of a molecule. mdpi.com Group contribution methods are often used to predict ΔHf, but they can be less accurate for highly congested molecules where strong van der Waals overlaps and other steric effects are significant. mdpi.com For instance, the stability of carbocations, which are structurally related to the transition states in some reactions of alkanes, has been quantitatively assessed by measuring the heat of isomerization. masterorganicchemistry.com

| Interaction | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |

| H↔H eclipsed | 4.0 maricopa.edu | 1.0 masterorganicchemistry.com |

| H↔CH₃ eclipsed | 6.0 maricopa.edu | 1.4 maricopa.edu |

| CH₃↔CH₃ eclipsed | 11 maricopa.edu | 2.6 maricopa.edu |

| CH₃↔CH₃ gauche | 3.8 maricopa.edu | 0.9 maricopa.edu |

Molecular Flexibility and Characterization of Preferred Conformations in Solution and Gas Phase

In theory, the study of its conformations could be undertaken using methods such as:

Gas-Phase Electron Diffraction (GED): This technique could provide information about the bond lengths, angles, and the most stable conformation in the gas phase.

NMR Spectroscopy: Temperature-dependent NMR studies could potentially reveal information about the energy barriers between different conformers in solution.

Computational Chemistry: Molecular mechanics (like MM3 or MMFF) and quantum mechanical calculations (like Density Functional Theory) would be powerful tools to model the potential energy surface for rotation around the C3-C4 bond, identifying energy minima (stable conformers) and transition states (rotational barriers).

Hypothetically, Newman projections looking down the C3-C4 bond would be used to visualize the different staggered and eclipsed conformations. The relative energies of these conformers would be dominated by gauche interactions and more severe steric clashes between the bulky groups. The lowest energy conformation would be a staggered arrangement that minimizes the interactions between the tert-butyl group, the isopropyl group, and the methyl groups.

However, without specific research data, any discussion of preferred conformations, their relative populations, and the barriers to their interconversion remains speculative. There are no published data tables or detailed findings to present for this specific compound.

Advanced Theoretical and Computational Investigations of 2,2,3,3,4 Pentamethylhexane

Quantum Mechanical Approaches to Electronic Structure and Energetics

Quantum mechanics (QM) provides the most accurate theoretical framework for describing the electronic structure and energetics of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are crucial for understanding the conformational preferences and the nature of bonding in sterically hindered systems where classical models may falter.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer a high-level, systematically improvable approach to calculating molecular energies. arxiv.org For alkanes, CCSD(T) calculations at or near the basis set limit are considered the "gold standard" for determining conformational energies. arxiv.org However, the computational cost of these methods scales steeply with the size of the molecule, making them challenging for a molecule with 11 carbon atoms and numerous degrees of freedom like 2,2,3,3,4-pentamethylhexane.

Density Functional Theory (DFT) offers a more computationally tractable alternative, providing a good balance between accuracy and cost. arxiv.orgarxiv.org The choice of functional is critical, especially for sterically crowded molecules where non-covalent interactions, such as London dispersion forces, are paramount in determining conformational stability. Standard DFT functionals like B3LYP can struggle to accurately model these interactions. arxiv.org Consequently, modern dispersion-corrected functionals (e.g., those including Grimme's D3 or D4 corrections) or functionals specifically designed to capture non-covalent interactions (e.g., the M06 family or ωB97X-D) are essential for obtaining reliable results. arxiv.org

For a molecule like this compound, theoretical calculations would focus on identifying the lowest energy conformers by systematically rotating around the C3-C4 bond. The extreme steric hindrance arising from the two adjacent tertiary-butyl-like fragments (a t-butyl group at C2 and a gem-dimethyl group at C3 interacting with the methyl and ethyl groups at C4) is expected to lead to very high rotational barriers and a limited number of stable, albeit strained, conformers. The stability of branched alkanes over their linear isomers is a known phenomenon, often attributed to a combination of electronic and correlation effects that are well-captured by high-level QM methods. uga.edu

Table 1: Illustrative Relative Conformational Energies for Sterically Hindered Alkanes (Calculated via DFT) Note: This table presents typical energy differences found in highly branched alkanes and does not represent specific experimental or calculated values for this compound.

| Conformer Type | Description | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Anti | Lowest energy staggered conformation | 0.0 |

| Gauche | Staggered conformation with steric clash | 1.5 - 3.0 |

| Eclipsed (H/CH₃) | Eclipsed conformation with moderate strain | 4.0 - 5.0 |

| Eclipsed (CH₃/CH₃) | Fully eclipsed conformation with severe steric strain | > 6.0 |

The origin of rotational barriers in alkanes has been a subject of long-standing debate, with two primary competing models: classical steric repulsion and electronic hyperconjugation. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful computational tool that transforms the complex, delocalized molecular orbitals from a QM calculation into a localized picture of chemical bonds and lone pairs, which aligns with intuitive chemical concepts. researchgate.netcapes.gov.br

NBO analysis allows for the quantitative assessment of hyperconjugative interactions. In the context of alkane rotation, this involves the donation of electron density from a filled bonding orbital (a σ bond) to an adjacent empty anti-bonding orbital (a σ* orbital). researchgate.netrsc.org For example, in the staggered conformation of ethane (B1197151), a stabilizing interaction occurs between the σ_CH orbital of one methyl group and the σ*_CH orbital of the other. This interaction is weakened or lost in the eclipsed conformation, contributing to the rotational barrier.

In this compound, the C3-C4 bond rotation would be heavily influenced by both severe steric repulsion between the bulky alkyl groups and a complex network of hyperconjugative interactions. NBO analysis can dissect these contributions by calculating the stabilization energy associated with each σ → σ* delocalization. Deleting these interactions from the calculation and observing the effect on the rotational barrier provides insight into their importance. researchgate.netcapes.gov.br While steric hindrance is undoubtedly a major factor in such a crowded molecule, NBO analysis helps to reveal the underlying electronic effects that also govern its conformational preferences. researchgate.net

Table 2: Illustrative NBO Analysis of Hyperconjugative Interactions in an Alkane Rotational Barrier Note: This table provides a conceptual illustration of NBO results for a simple alkane like ethane to demonstrate the principle. Values for this compound would be significantly more complex.

| Interaction Type | Conformation | Illustrative Stabilization Energy (E⁽²⁾ in kcal/mol) |

|---|---|---|

| σ_CH → σ*_CH | Staggered | ~2.5 |

| Eclipsed | ~0.0 | |

| Total Hyperconjugative Stabilization | Staggered | ~7.5 (for 3 interactions) |

| Eclipsed | ~0.0 |

Molecular Mechanics (MM) and Force Field Development for Sterically Hindered Hydrocarbons

While QM methods provide high accuracy, their computational expense limits their use in studying large systems or long-timescale dynamics. Molecular mechanics (MM) offers a classical-mechanical approximation, where molecules are treated as a collection of atoms connected by springs, governed by a set of potential energy functions known as a force field. nih.gov

The MM3 force field, developed by Norman Allinger and coworkers, is a highly regarded force field for small organic molecules, particularly hydrocarbons. nih.govscirp.orgnih.gov It was parameterized to reproduce a wide range of experimental data, including heats of formation, bond lengths, angles, and rotational barriers. researchgate.net A key feature of MM3 is its sophisticated treatment of van der Waals interactions and torsional potentials, which makes it particularly well-suited for analyzing sterically hindered molecules. scirp.org

The MM3 potential energy function includes terms for bond stretching, angle bending, torsions, and van der Waals interactions, as well as cross-terms that account for the coupling between these motions (e.g., stretch-bend coupling). nih.gov This detailed parameterization allows MM3 to achieve high accuracy in calculating the geometries and conformational energies of complex acyclic systems like this compound. nih.gov

A key application of molecular mechanics is the exploration of a molecule's conformational energy landscape. dokumen.pub For a flexible molecule, this landscape can be visualized as a multi-dimensional surface where the valleys correspond to stable conformers (energy minima) and the mountain passes correspond to the transition states for interconversion between them. nih.gov

For this compound, computational modeling would involve performing a systematic search of the conformational space defined by the rotation around the C-C single bonds, particularly the central C3-C4 bond. By calculating the steric energy at each small increment of rotation, a potential energy curve can be generated. The minima on this curve represent the stable staggered-like conformers, while the maxima represent the high-energy eclipsed transition states. nih.gov The energy difference between a minimum and an adjacent maximum defines the rotational energy barrier. Due to the severe steric crowding, the energy landscape of this compound is expected to be rugged, with high barriers separating a few distinct, stable conformers.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. researchgate.net This provides a powerful "computational microscope" to observe the dynamic conformational behavior of molecules, including the rates of transition between different conformations.

An MD simulation of this compound would reveal how the molecule flexes, bends, and rotates at a given temperature. By analyzing the trajectory of the simulation, one can observe the molecule populating its various stable conformations and, if the simulation is long enough and the temperature high enough to overcome the energy barriers, witness the transitions between them. researchgate.net This allows for the calculation of dynamic properties such as the lifetime of certain conformers and the frequency of rotational events. For a highly hindered molecule, MD simulations can illustrate how certain degrees of freedom are "frozen out" at room temperature due to prohibitively high energy barriers, while others remain flexible. swaminathansivaram.in

Chemical Graph Theory and Topological Indices for Isomeric Differentiation and Structural Characterization

Chemical graph theory provides a powerful framework for the quantitative analysis of molecular structure by representing molecules as mathematical graphs. e-tarjome.com In this context, an alkane molecule such as this compound can be modeled as a 'chemical graph', where carbon atoms serve as vertices and covalent bonds as edges. unipmn.it Typically, hydrogen atoms are omitted to create a hydrogen-depleted molecular graph, which simplifies the structure while retaining all information about the carbon skeleton's connectivity. e-tarjome.comunipmn.it This graphical representation is the foundation for calculating topological indices (TIs), which are numerical descriptors that quantify the topology of the molecule. frontiersin.org

Topological indices are essential in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to correlate a molecule's structure with its physicochemical properties or biological activity. kg.ac.rsacs.orgmalayajournal.org A crucial application of TIs is the differentiation and characterization of constitutional isomers—molecules that share the same chemical formula but have different atomic arrangements. nih.gov The compound this compound is one of 159 constitutional isomers of undecane (B72203) (C₁₁H₂₄), and TIs provide a means to assign a unique numerical identifier to its highly branched structure, distinguishing it from its less-branched counterparts like n-undecane. kg.ac.rskentchemistry.com

The discriminating power of a topological index is its ability to provide distinct values for different isomers, which is critical for large isomeric sets like that of undecane. kg.ac.rsacs.org The ordering of alkanes based on the values of a particular TI often reflects the extent of molecular branching. researchgate.net Highly branched, compact structures such as this compound tend to have significantly different index values compared to linear or less-branched isomers. nih.gov Several well-established topological indices are used for this purpose.

Key Topological Indices in Structural Analysis:

Wiener Index (W): As the oldest topological index, the Wiener index is defined as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. e-tarjome.comnih.govderpharmachemica.com A lower Wiener index generally corresponds to a more compact and branched molecule. Therefore, this compound is expected to have a smaller Wiener index than most other undecane isomers.

Randić Index (χ): Also known as the connectivity or branching index, the Randić index is calculated from the degrees of adjacent vertices in the graph. wolfram.comuq.edu.au It has proven to be highly effective in measuring molecular branching and correlates well with numerous physicochemical properties of alkanes, such as boiling points and retention times. uq.edu.aukg.ac.rs The presence of multiple quaternary and tertiary carbon centers in this compound gives it a distinct Randić index value.

Hosoya Index (Z): This index is defined as the total number of ways in which non-adjacent bonds can be selected from the molecular graph. wisconsin.eduresearchgate.net The Hosoya index is a sophisticated measure of the graph's topology and has shown a strong correlation with properties like boiling points. e-tarjome.comwisconsin.edu

The unique combination of values for these and other indices serves as a numerical "fingerprint" for this compound, enabling its structural characterization and differentiation within the large family of undecane isomers.

Data Tables

The following tables provide further insight into the application of topological indices for characterizing alkane isomers. Table 4.4.1 offers a conceptual comparison of major topological indices, while Table 4.4.2 provides an illustrative example using octane (B31449) isomers to demonstrate how these indices differentiate between structures.

Table 4.4.1: Conceptual Comparison of Key Topological Indices

| Topological Index | Definition | Structural Interpretation | Trend with Increased Branching |

|---|---|---|---|

| Wiener Index (W) | Sum of distances between all pairs of vertices. derpharmachemica.com | Measures molecular compactness and surface area. researchgate.net | Decreases |

| Randić Index (χ) | Sum over all bonds of the term (dᵢdⱼ)^(-1/2), where dᵢ and dⱼ are the degrees of adjacent vertices. kg.ac.rs | Quantifies the degree of branching in the carbon skeleton. wolfram.comuq.edu.au | Generally decreases |

Table 4.4.2: Illustrative Topological Indices for Isomeric Differentiation (Example: C₈H₁₈ Isomers) This table uses calculated Wiener Index (W) values for various octane isomers to demonstrate the principle of isomeric differentiation. Note that lower values indicate more compact, branched structures.

| Isomer Name | Molecular Structure | Wiener Index (W) publishoa.com | Degree of Branching |

| n-Octane | CH₃(CH₂)₆CH₃ | 84 | Linear |

| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 79 | Low |

| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 76 | Low |

| 2,5-Dimethylhexane | (CH₃)₂CHCH₂CH₂CH(CH₃)₂ | 74 | Medium |

| 2,2,4-Trimethylpentane (B7799088) | (CH₃)₃CCH₂CH(CH₃)₂ | 66 | High |

| 2,3,3-Trimethylpentane | CH₃CH(CH₃)C(CH₃)₂CH₂CH₃ | 60 | Very High |

Spectroscopic Characterization Methodologies for Highly Branched Alkanes

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides critical information about the functional groups and conformational states of a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy in Confirming Molecular Structure

Infrared (IR) spectroscopy is a fundamental tool for identifying the types of chemical bonds present in a molecule. For an alkane like 2,2,3,3,4-pentamethylhexane, the IR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) bond stretching and bending vibrations. While experimental spectra for this specific compound are not widely published, the expected characteristic absorption bands can be predicted based on its structural components.

The primary vibrations include:

C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in alkanes. The presence of multiple methyl groups, a methylene (B1212753) group (from the ethyl moiety at C4, though the prompt specifies this compound which has a methyl at C4, not an ethyl. Re-evaluating the structure based on the name: Hexane (B92381) backbone, methyl groups at C2, C2, C3, C3, C4. This means there is no ethyl group, but a CH group at C4 and a CH3 at the end of the chain, C6. Let's correct the structure: C1-C(CH3)2-C(CH3)2-CH(CH3)-CH2-CH3. The name is this compound. The structure has a hexane backbone. Let's draw it out:

C1: CH3

C2: Quaternary C with two CH3 groups

C3: Quaternary C with two CH3 groups

C4: Tertiary C with one CH3 group and one H

C5: CH2

C6: CH3

Total Carbons: 6 (backbone) + 5 (methyls) = 11. Total Hydrogens: 3 + (3x2) + (3x2) + 1 + 3 + 2 + 3 = 24. Formula: C11H24. This matches.

Let's re-evaluate the functional groups based on the correct structure: methyl groups, a methylene group, a methine group, and two adjacent quaternary carbons. The C-H stretching region will contain overlapping signals from all these groups.

C-H Bending:

Methyl (CH₃) groups exhibit characteristic asymmetric and symmetric bending vibrations around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of two geminal methyl groups on C2 and C3 (forming two tert-butyl-like structures adjacent to each other) would likely result in strong and distinct absorptions in this region.

The methylene (CH₂) group at C5 will show a scissoring vibration near 1465 cm⁻¹.

The methine (CH) group at C4 has a weak bending vibration, which can be difficult to identify.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂-, -CH | 2850 - 3000 | Strong |

| Asymmetric C-H Bend | -CH₃ | ~1470 | Medium-Strong |

| Scissoring | -CH₂- | ~1465 | Medium |

| Symmetric C-H Bend | -CH₃ | ~1375 | Strong |

Raman Spectroscopy for Investigating Conformational States

Raman spectroscopy is highly sensitive to the vibrations of the non-polar carbon skeleton, making it an excellent tool for studying the conformational states (rotamers) of alkanes. nih.govnist.gov Rotational isomers arise from the rotation around single bonds, and for a sterically hindered molecule like this compound, certain conformations will be more energetically favorable.

Key Raman-active modes for conformational analysis include:

C-C Stretching Region (800-1200 cm⁻¹): This region provides detailed information about the conformation of the carbon backbone. Different rotamers will exhibit unique patterns of C-C stretching bands.

While specific experimental Raman studies on this compound are scarce, studies on other alkanes have shown that by analyzing the spectra at different temperatures, it is possible to determine the relative stabilities and enthalpy differences between various conformers. openreview.netresearchgate.net For this compound, rotation around the C3-C4 and C4-C5 bonds would be of particular interest, though likely restricted due to the bulky adjacent quaternary centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity and three-dimensional structure of organic molecules.

¹H NMR and ¹³C NMR in Determining Connectivities and Chemical Environments

One-dimensional ¹H (proton) and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: Based on the structure of this compound, several distinct proton environments are expected. The chemical shift (δ) of each proton signal is influenced by its local electronic environment, and its multiplicity (splitting pattern) is determined by the number of neighboring protons (n) according to the n+1 rule.

Predicted ¹H NMR Signals:

A signal for the six protons of the two methyl groups at C2.

A signal for the six protons of the two methyl groups at C3. These may be slightly different from the C2 methyls due to proximity to the C4 methine.

A signal for the three protons of the methyl group at C4.

A signal for the single proton of the methine group at C4. This would be a multiplet due to coupling with protons on C5 and the C4-methyl group.

A signal for the two protons of the methylene group at C5, appearing as a multiplet.

A signal for the three protons of the terminal methyl group at C6, likely a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's structure, several distinct carbon signals are predicted.

Predicted ¹³C NMR Signals:

Quaternary carbons at C2 and C3.

Tertiary carbon (methine) at C4.

Secondary carbon (methylene) at C5.

Multiple primary carbons (methyl groups), including those at C1, C6, the two on C2, the two on C3, and the one on C4. Depending on the exact magnetic environment, some of these may be non-equivalent.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are estimates based on standard chemical shift ranges for alkanes.

Interactive Table: Predicted NMR Data

| Atom Position | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1, C6 | CH₃ | ~0.9 | Triplet (C6), Singlet (C1) | ~10-15 |

| C2-CH₃ (x2) | CH₃ | ~1.0 | Singlet | ~25-30 |

| C3-CH₃ (x2) | CH₃ | ~1.1 | Singlet | ~28-33 |

| C4-CH₃ | CH₃ | ~0.8-1.0 | Doublet | ~15-20 |

| C4-H | CH | ~1.5-1.8 | Multiplet | ~35-45 |

| C5 | CH₂ | ~1.2-1.5 | Multiplet | ~20-25 |

| C2 | C (Quaternary) | - | - | ~35-45 |

| C3 | C (Quaternary) | - | - | ~38-48 |

Advanced Multi-Dimensional NMR Techniques for Stereochemical Elucidation

For complex, highly branched structures, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity from the C6 methyl protons to the C5 methylene protons, and then to the C4 methine proton, confirming the hexane backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the placement of quaternary carbons and methyl groups by showing correlations from methyl protons to the backbone carbons. For example, the protons of the C2-methyl groups would show a correlation to the C2 and C3 quaternary carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the structure.

Molecular Weight: this compound has a molecular formula of C₁₁H₂₄. Its monoisotopic mass is 156.1878 g/mol , and its average molecular weight is 156.31 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 156.

Fragmentation Pattern: Alkanes, particularly branched ones, undergo extensive fragmentation upon ionization. The fragmentation pattern is dictated by the stability of the resulting carbocation fragments. chemguide.co.uklibretexts.org Cleavage of C-C bonds is favored at the most substituted carbon atoms to form more stable tertiary or secondary carbocations. docbrown.info

For this compound, the most likely fragmentation pathways would involve the loss of alkyl radicals to form stable carbocations. The extreme branching and presence of two adjacent quaternary centers would lead to a characteristic pattern.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 141 | [C₁₀H₂₁]⁺ | •CH₃ (15) | Loss of a methyl radical. |

| 127 | [C₉H₁₉]⁺ | •C₂H₅ (29) | Loss of an ethyl radical from the end of the chain. |

| 99 | [C₇H₁₅]⁺ | •C₄H₉ (57) | Cleavage at the C3-C4 bond, loss of a butyl radical. |

| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ (71) | Cleavage at the C4-C5 bond. |

| 71 | [C₅H₁₁]⁺ | •C₆H₁₃ (85) | Formation of a pentyl cation. |

The formation of the m/z 57 ion (tert-butyl cation) is often the most favorable fragmentation pathway for molecules containing a tert-butyl group, and it would be expected to be the base peak in the spectrum of this compound.

Chromatographic Separation Techniques (e.g., GC-FID, GC-MS) in the Analysis of Complex Hydrocarbon Mixtures

The analysis of complex hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and synthetic chemical streams, presents a significant analytical challenge due to the presence of numerous structurally similar isomers. nih.govosti.gov Highly branched alkanes, like this compound, are key components in these mixtures, and their separation and identification are crucial for quality control, process optimization, and environmental monitoring. Gas chromatography (GC) is the premier technique for this purpose, typically coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons. nih.govosti.gov The separation in GC is based on the differential partitioning of analytes between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas, such as helium or hydrogen). The retention time of a compound—the time it takes to travel through the column—is primarily governed by its volatility and its interaction with the stationary phase. rsc.org

For alkanes, elution order on common non-polar stationary phases (e.g., polydimethylsiloxane) is strongly correlated with their boiling points. nih.gov Generally, for a given carbon number, a higher degree of branching leads to a more compact, spherical molecular shape, which reduces intermolecular van der Waals forces and lowers the boiling point. Consequently, highly branched alkanes like this compound will typically have shorter retention times than their less branched or linear isomers.

To standardize retention times across different instruments and conditions, the Kovats Retention Index (RI) system is employed. phytochemia.com This system relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. While specific experimental RI data for this compound is not readily found in public literature, we can infer its behavior by examining related compounds. For instance, the highly branched C10 isomer, 2,2,3,3,4-pentamethylpentane, has a reported retention index of approximately 953 on a standard non-polar phase, which is significantly lower than that of its linear isomer, n-decane (RI = 1000). nih.gov This illustrates the profound effect of branching on GC elution.

The FID detector provides a response that is proportional to the number of reduced carbon atoms entering the flame. mdpi.com This makes it an excellent tool for quantification, as the response factors for different hydrocarbons are relatively similar when expressed per carbon atom. nih.govosti.gov However, for high accuracy, especially in complex mixtures, calibration with standards or the use of effective carbon number response factors is essential. nih.gov

Interactive Data Table 1: Retention Indices of Selected C10 and C11 Alkane Isomers

This table illustrates the effect of molecular branching on the Kovats Retention Index (RI) on a standard non-polar stationary phase. Note the general trend of decreasing RI with increased branching. Data for this compound is estimated based on structural principles.

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) (Predicted) | Kovats RI (Non-polar phase) |

| n-Undecane | C11H24 | Linear | 196 | 1100 |

| 2-Methyldecane | C11H24 | Mono-branched | 192 | ~1070 |

| 2,2-Dimethylnonane | C11H24 | Di-branched | 185 | ~1040 |

| This compound | C11H24 | Highly-branched | ~175 | ~1010 (Estimated) |

| n-Decane | C10H22 | Linear | 174 | 1000 |

| 2,2,3,3,4-Pentamethylpentane | C10H22 | Highly-branched | 163 | 953 nih.gov |

While GC-FID is excellent for quantification, GC-MS is the gold standard for the definitive identification of components in a mixture. unl.educopernicus.org As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. bohrium.com

For a highly branched alkane like this compound (molecular weight 156.31), the mass spectrum would be characterized by:

A molecular ion (M+) peak: At m/z 156, which may be of low intensity or absent due to the high degree of branching promoting fragmentation.

Extensive Fragmentation: The stability of tertiary and quaternary carbocations leads to preferential cleavage at the branch points. This results in a complex fragmentation pattern.

Characteristic Fragment Ions: We would expect to see significant peaks corresponding to the loss of methyl (CH₃•, loss of 15 amu), ethyl (C₂H₅•, loss of 29 amu), and larger alkyl groups. For this compound, cleavage between C3 and C4 could yield a stable tertiary carbocation at m/z 85 (C₆H₁₃⁺), and cleavage between C2 and C3 could lead to a fragment at m/z 57 (C₄H₉⁺), corresponding to the tert-butyl cation, which is often a very prominent peak for molecules containing this moiety.

The interpretation of mass spectra for isomeric alkanes can be challenging as many share common fragment ions. unl.edu However, the relative intensities of these fragments, combined with the GC retention index, provide a powerful basis for positive identification. phytochemia.com Advanced techniques like comprehensive two-dimensional GC (GC×GC) can be employed for exceptionally complex mixtures, offering enhanced separation by using two columns with different stationary phases. copernicus.org

Interactive Data Table 2: Expected Key Mass Spectral Fragments for this compound

This table outlines the likely prominent ions in the electron ionization (EI) mass spectrum of this compound based on established fragmentation patterns of branched alkanes.

| m/z Value | Proposed Fragment Ion | Formula | Comments |

| 156 | Molecular Ion [M]⁺ | [C₁₁H₂₄]⁺ | Likely to be weak or absent due to high instability. |

| 141 | [M - CH₃]⁺ | [C₁₀H₂₁]⁺ | Loss of a methyl group. |

| 99 | [M - C₄H₉]⁺ | [C₇H₁₅]⁺ | Loss of a tert-butyl group. |

| 85 | [M - C₅H₁₁]⁺ | [C₆H₁₃]⁺ | Cleavage at a quaternary center, forming a stable tertiary carbocation. |

| 71 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | Pentyl fragment. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Tert-butyl cation; expected to be a very abundant, possibly base peak. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl or propyl fragment. |

Advanced Applications and Industrial Relevance of Highly Branched Alkanes Excluding Prohibited Content

Role in High-Performance Fuel Formulations, including Renewable Gasoline and Jet Fuels

Highly branched alkanes are critical components in the formulation of high-performance fuels due to their excellent combustion properties. The degree of branching in an alkane's structure directly correlates with its octane (B31449) number, a key measure of a gasoline's ability to resist "knocking" or pre-ignition in an engine. Straight-chain alkanes are more prone to causing engine knock, whereas highly branched isomers burn more smoothly and efficiently. libretexts.orgchemhume.co.uk For this reason, processes such as catalytic cracking and reforming are employed in petroleum refining to convert straight-chain hydrocarbons into more desirable branched and aromatic compounds. libretexts.org

In the realm of renewable fuels, the synthesis of jet fuel range branched cycloalkanes from lignocellulose highlights the ongoing research into producing high-density, low-freezing-point fuels from sustainable sources. researchgate.net The development of such biofuels often targets the creation of highly branched alkane structures to meet the stringent requirements for aviation fuels. ncsu.eduskybrary.aero

Development of Advanced Lubricant Base Stocks from Branched Hydrocarbons

The molecular structure of hydrocarbons plays a crucial role in their performance as lubricant base stocks. Saturated alkanes are the preferred components for high-performance lubricants due to their oxidative and thermal stability. mdpi.com Highly branched hydrocarbons are particularly valued in the formulation of synthetic lubricants, such as poly-alpha-olefins (PAOs), which fall under API Group IV base oils. lubesngreases.compalmerholland.cominfineuminsight.com

The branching in the molecular structure of these alkanes imparts desirable properties such as a high viscosity index (the measure of a fluid's change in viscosity with temperature), good low-temperature fluidity, and low volatility. google.comexxonmobilchemical.com Research has shown that a higher number of branches in a hydrocarbon molecule can significantly reduce friction. mdpi.com While mineral-based oils (API Group I and II) contain a higher proportion of branched alkanes compared to cycloalkanes, synthetic lubricants often utilize specifically engineered branched structures to achieve superior performance. bham.ac.ukgoogle.com

Although direct studies on 2,2,3,3,4-pentamethylhexane as a lubricant base stock are not prevalent in the available literature, its highly branched nature aligns with the structural characteristics sought after for advanced lubricant formulations. mdpi.com

Utility as Model Compounds in Fundamental Organic Chemistry Research and Theoretical Studies

While specific examples of this compound being used as a model compound in fundamental organic chemistry research are not prominent in the reviewed literature, highly branched alkanes, in general, can serve as important subjects for theoretical and mechanistic studies. Their complex structures can be used to investigate reaction mechanisms, conformational analysis, and the influence of steric hindrance on chemical reactivity. The synthesis of such complex molecules can also drive the development of new synthetic methodologies in organic chemistry. mdpi.com

Function as Analytical Standards for Chromatographic and Spectroscopic Methods in Complex Hydrocarbon Analysis

In the analysis of complex hydrocarbon mixtures such as petroleum products, individual alkane isomers serve as crucial analytical standards for chromatographic and spectroscopic methods. Techniques like gas chromatography (GC) are used to separate and identify the numerous components of these mixtures. chromtech.net.au The availability of pure reference compounds, including various pentamethylhexane isomers, is essential for the accurate identification and quantification of these components.

The mass spectra of branched alkanes exhibit characteristic fragmentation patterns that allow for their identification. docbrown.infolibretexts.org For instance, the mass spectrum of 2,2,4-trimethylpentane (B7799088) (isooctane) is well-documented and used as a reference in mass spectrometry. nist.gov While a specific mass spectrum for this compound was not found in the initial searches, it would be expected to show a unique fragmentation pattern that could be used for its identification in complex mixtures.

Future Perspectives and Emerging Research Avenues in Ultra Branched Hydrocarbons

The study of ultra-branched hydrocarbons, such as 2,2,3,3,4-Pentamethylhexane, is entering a new phase driven by the dual needs for sustainable chemical production and the development of high-performance materials. Research is increasingly focused on innovative synthetic methods, advanced computational tools, novel catalytic processes, and applications that extend beyond traditional fuel combustion. These emerging avenues promise to unlock the full potential of these structurally complex molecules.

Q & A

Q. What experimental methods are recommended for synthesizing 2,2,3,3,4-pentamethylhexane with high regioselectivity?

Synthesis of branched alkanes like this compound requires precise control over alkylation and isomerization steps. A common approach involves:

- Friedel-Crafts alkylation : Using tert-butyl halides and Lewis acid catalysts (e.g., AlCl₃) to introduce methyl groups at specific positions.

- Isomer differentiation : Post-synthesis, employ gas chromatography-mass spectrometry (GC-MS) to distinguish structural isomers .

- NMR spectroscopy : ¹³C NMR and DEPT-135 can resolve methyl group environments, confirming branching patterns .

Q. How can the physical properties (e.g., Henry’s Law constant) of this compound be experimentally determined?

Henry’s Law constants () for volatile organic compounds (VOCs) like pentamethylhexane are measured using:

- Equilibrium partitioning : Gas-liquid chromatography (GLC) to quantify solubility and vapor pressure at controlled temperatures.

- Literature comparison : For isomers (e.g., 2,3,3,4,4-pentamethylhexane), values range from to atm·m³/mol, as reported by Yaws (2003) and Gharagheizi et al. (2010–2012) .

Q. What analytical techniques are optimal for distinguishing this compound from its structural isomers?

Key methods include:

- High-resolution mass spectrometry (HRMS) : Differentiates isomers via exact mass and fragmentation patterns.

- Nuclear Overhauser Effect (NOE) NMR : Identifies spatial proximity of methyl groups in branched structures .

- Retention index databases : Cross-referencing GC retention times with libraries of known branched alkanes .

Advanced Research Questions

Q. How can discrepancies in reported Henry’s Law constants for branched alkanes be resolved?

Conflicting values (e.g., Gharagheizi et al. vs. Yaws) arise from differences in experimental conditions or computational models. To address this:

Q. What strategies mitigate challenges in computational modeling of this compound’s thermodynamic properties?

Branched alkanes pose challenges due to steric strain and conformational flexibility. Solutions include:

- Molecular dynamics (MD) simulations : Incorporate force fields (e.g., OPLS-AA) to model methyl group interactions.

- Group contribution methods : Apply Joback’s method to estimate properties like enthalpy of vaporization, cross-referenced with experimental data from similar isomers (e.g., 2,2,4,6,6-pentamethylheptane) .

Q. How does branching in this compound influence its environmental partitioning behavior?

Increased branching reduces hydrophilicity and enhances atmospheric persistence. Methodological insights:

- QSAR modeling : Correlate octanol-air partition coefficients () with molecular volume and branching indices.

- Field studies : Compare degradation rates with linear alkanes in soil/air systems, using isotope-labeled analogs for tracking .

Q. What experimental designs are effective for studying the reaction kinetics of this compound in oxidation reactions?

To assess oxidation pathways (e.g., hydroxyl radical interactions):

- Smog chamber experiments : Monitor reaction intermediates via FTIR or proton-transfer-reaction mass spectrometry (PTR-MS).

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe hydrogen abstraction mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting isomer stability data in branched alkane systems?

Contradictions in stability (e.g., steric vs. thermodynamic control) require:

- Conformational analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy minima of competing isomers.

- Experimental validation : Synthesize isomers (e.g., 2,3,3,4,4- vs. This compound) and measure relative stability via calorimetry .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to potential VOC emissions.

- Personal protective equipment (PPE) : Nitrile gloves and flame-resistant lab coats.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.